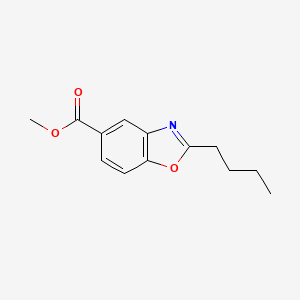

Methyl 2-butyl-1,3-benzoxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-butyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-3-4-5-12-14-10-8-9(13(15)16-2)6-7-11(10)17-12/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCDAYCZSVYVWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801216741 | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305712-81-5 | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305712-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxylic acid, 2-butyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801216741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 2-Aminophenol with Butyl Carboxylic Acid Derivatives

Method :

- React 2-aminophenol with butanoic acid or butanoyl chloride in polyphosphoric acid (PPA) at 150–180°C for 5–8 hours.

- Esterify the resulting 2-butyl-1,3-benzoxazole-5-carboxylic acid with methanol using HATU or DCC/DMAP coupling agents.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Aminophenol + butanoic acid, PPA, 180°C, 5 h | ~75% | |

| 2 | Carboxylic acid + CH₃OH, HATU, DMF, rt, 12 h | ~85% |

Catalytic Oxidative Cyclization Using Aldehydes

Method :

- Condense 2-aminophenol with butyraldehyde in water using a Fe₃O₄@SiO₂@Am-PPC-SO₃H nanocatalyst under reflux (45 min).

- Introduce the methyl ester via Mitsunobu reaction (triphenylphosphine, diisopropyl azodicarboxylate).

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Aminophenol + butyraldehyde, nanocatalyst, H₂O, reflux | 79–89% | |

| 2 | Esterification via Mitsunobu, THF, 16 h | ~80% |

Metal-Catalyzed Dehydrogenative Coupling

Method :

- Use palladium(II) acetate or ruthenium complexes to catalyze the reaction between 2-aminophenol and butyl alcohol/aldehyde in NMP at 120°C.

- Direct esterification at position 5 using methyl chloroformate and triethylamine.

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Aminophenol + butyraldehyde, Pd(OAc)₂, NMP, 12 h | ~70% | |

| 2 | Methyl chloroformate, Et₃N, DCM, 0°C to rt | ~90% |

Direct Carboxylation with CO₂ Followed by Esterification

Method :

- Perform CO₂ insertion into 2-butylbenzoxazole using a copper(I) catalyst (e.g., CuI/PPh₃) at 80°C.

- Esterify the carboxyl group with diazomethane or methanol/H₂SO₄ .

Example :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 2-Butylbenzoxazole + CO₂, CuI, 80°C, 24 h | ~65% | |

| 2 | CH₂N₂, Et₂O, 0°C | ~95% |

Comparative Analysis of Methods

| Method | Key Feature | Yield | Limitations |

|---|---|---|---|

| Cyclocondensation (PPA) | Cost-effective | 75% | Harsh conditions, long reaction time |

| Nanocatalytic cyclization | Eco-friendly | 85% | Requires specialized catalysts |

| Metal-catalyzed coupling | No oxidants | 70% | Expensive metal catalysts |

| CO₂ carboxylation | Sustainable | 65% | Low efficiency in carboxylation |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-butyl-1,3-benzoxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 2-butyl-1,3-benzoxazole-5-carboxylate serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating various reactions.

Biology

The compound exhibits potential biological activities , including:

- Antimicrobial Properties : Preliminary studies indicate that it may inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : Research is ongoing to explore its effects on cancer cell lines.

Table 1: Antimicrobial Activity of this compound

| Target Organism | MIC (µg/mL) |

|---|---|

| Bacillus subtilis (Gram-positive) | TBD |

| Escherichia coli (Gram-negative) | TBD |

Medicine

This compound is being investigated for its therapeutic potential in treating various diseases. Its mechanism of action may involve binding to specific enzymes or receptors, thereby modulating their activity.

Industrial Applications

In industrial settings, this compound is used for:

- Developing new materials such as polymers and dyes.

- Acting as an intermediate in the synthesis of other industrial chemicals.

Case Studies

- Antimicrobial Activity Study : A series of benzoxazole derivatives were synthesized and tested against various microbial strains. The results indicated that compounds with similar structures exhibited significant antimicrobial activity, suggesting that this compound may possess comparable properties .

- Therapeutic Applications : Research has focused on the compound's potential as a drug candidate for treating infections caused by resistant bacterial strains. In vitro studies have shown promising results against specific pathogens .

Mechanism of Action

The mechanism of action of methyl 2-butyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzoxazole Core

Alkyl Chain Modifications

- Structural similarity to the target compound is high (0.97), but the shorter alkyl chain may alter pharmacokinetic properties .

- Methyl 2-ethylbenzo[d]oxazole-6-carboxylate (C₁₁H₁₁NO₃; MW: 205.21 g/mol): Positional isomerism (6-carboxylate vs. 5-carboxylate) and an ethyl group at the 2-position result in distinct electronic distributions. The ethyl group marginally increases lipophilicity compared to methyl but remains less hydrophobic than the butyl variant .

Halogen-Substituted Derivatives

- However, increased steric bulk may reduce solubility .

Methyl 2-(6-chloropyridin-3-yl)-1,3-benzoxazole-5-carboxylate (C₁₄H₉ClN₂O₃; MW: 288.69 g/mol):

Incorporation of a chloropyridinyl group introduces a heteroaromatic system, enabling π-π stacking interactions in receptor binding. The chlorine atom enhances electronegativity, influencing reactivity in nucleophilic substitutions .

Positional Isomerism

- Methyl 2-butyl-1,3-benzoxazole-6-carboxylate (C₁₃H₁₅NO₃; MW: 233.26 g/mol): Shifting the carboxylate group to the 6-position alters the molecule’s dipole moment and hydrogen-bonding capacity. This positional change may affect interactions with enzymes or receptors compared to the 5-carboxylate isomer .

Ring Saturation and Functionalization

- The 4-oxo group and dimethyl substituents introduce steric and electronic effects distinct from fully aromatic analogs .

Anticonvulsant Activity

The target compound’s hydrazide derivatives exhibit anticonvulsant properties, likely due to interactions with neuronal ion channels or neurotransmitter systems . In contrast, halogenated analogs (e.g., bromo or chloro derivatives) may display enhanced activity due to increased lipophilicity and receptor affinity .

Physicochemical Data

Biological Activity

Methyl 2-butyl-1,3-benzoxazole-5-carboxylate is a compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Benzoxazole Compounds

Benzoxazoles are heterocyclic compounds characterized by a benzene ring fused to an oxazole ring. They are known for a wide range of biological properties, including antimicrobial, anticancer, anti-inflammatory, and analgesic activities. The structural diversity within this class of compounds allows for varied interactions with biological targets, enhancing their therapeutic potential .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it has been suggested that this compound could inhibit microbial growth by targeting essential enzymes in microbial metabolic pathways .

Antimicrobial Activity

Research indicates that benzoxazole derivatives exhibit antimicrobial properties against various bacterial and fungal strains. Preliminary studies on this compound suggest potential antimicrobial effects . A comparative analysis of related benzoxazole compounds highlights their selective action against Gram-positive bacteria while showing limited efficacy against Gram-negative strains .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis (Gram-positive) | TBD |

| Other Benzoxazole Derivatives | Escherichia coli (Gram-negative) | TBD |

Anticancer Activity

Benzoxazole derivatives have shown promise in cancer research. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The anticancer mechanism may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Other Benzoxazole Derivatives | A549 | TBD |

| PC3 | TBD |

Study on Antimicrobial Properties

In a study examining the antimicrobial properties of benzoxazole derivatives, this compound was evaluated alongside other compounds. The results suggested that while some derivatives exhibited significant antibacterial activity against Bacillus subtilis, others showed minimal effects against Escherichia coli. The study concluded that structural modifications in benzoxazoles could enhance their antimicrobial efficacy .

Study on Anticancer Activity

Another investigation focused on the anticancer potential of various benzoxazole derivatives. This compound was included in the screening process against several cancer cell lines. The findings indicated that this compound could induce apoptosis in breast and lung cancer cells at nanomolar concentrations, suggesting its potential as a lead compound for further development .

Q & A

Q. What are the common synthetic routes for Methyl 2-butyl-1,3-benzoxazole-5-carboxylate, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with carboxylic acid precursors. A representative method includes refluxing 2-aminophenol with a butyl-substituted carbonyl compound (e.g., butyl aldehyde or ketone) in the presence of catalysts like nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) in polar solvents (e.g., DMF or ethanol) . For example, methyl 2-(2-chloro-4-nitrophenyl)-1,3-benzoxazole-5-carboxylate was synthesized by refluxing 2-chloro-4-nitrobenzoic acid with methyl-3-amino-4-hydroxybenzoate for 15 hours, followed by crystallization . Key optimization parameters include:

- Catalyst selection : Nano-ZnO improves cyclization efficiency.

- Solvent polarity : Ethanol or DMF enhances solubility of intermediates.

- Reaction time : Prolonged reflux (15–20 hours) ensures complete cyclization.

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : and NMR identify substituents on the benzoxazole ring. For example, the butyl group at position 2 shows characteristic methylene (δ 1.2–1.6 ppm) and terminal methyl (δ 0.9 ppm) signals .

- Mass Spectrometry (HRMS) : High-resolution MS confirms molecular weight (e.g., calculated vs. experimental values for CHNO: 219.20 g/mol) .

- X-ray Crystallography : The SHELX suite (SHELXL/SHELXS) refines crystal structures, resolving bond angles and torsional strain. For example, SHELXL is widely used for small-molecule refinement due to its robust handling of twinned data .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation?

Methodological Answer: Discrepancies between calculated and observed spectral data (e.g., NMR shifts or HRMS values) require systematic validation:

- Cross-validation : Compare data from multiple techniques (e.g., - HSQC for carbon-proton coupling).

- Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and verifies tautomeric forms (e.g., keto-enol equilibria in benzoxazoles) .

- Crystallographic refinement : Use SHELXL to resolve ambiguities in bond lengths or angles, particularly for bulky substituents like the butyl group .

Q. What computational methods predict the reactivity of the benzoxazole ring in this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculates HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the electron-deficient benzoxazole ring may favor nucleophilic attack at the 5-carboxylate position.

- Molecular Dynamics (MD) Simulations : Model solvation effects and steric hindrance from the butyl group to predict regioselectivity in substitution reactions .

- Docking Studies : Evaluate interactions with biological targets (e.g., enzymes) by simulating ligand binding to active sites, leveraging benzoxazole’s known bioactivity .

Q. How can researchers address low yields in the synthesis of this compound derivatives?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to optimize variables (e.g., temperature, solvent ratio). For example, a 2 factorial design can identify interactions between catalyst loading, solvent polarity, and reflux time .

- Byproduct Analysis : LC-MS or GC-MS monitors side reactions (e.g., hydrolysis of the ester group under acidic conditions).

- Alternative Routes : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and spectroscopic data for this compound?

Methodological Answer:

- Twinned Crystals : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in twinned data .

- Dynamic Effects : NMR may show averaged signals for flexible groups (e.g., butyl chain), while X-ray structures capture static conformations. MD simulations bridge this gap .

- Tautomerism : Benzoxazoles may exhibit keto-enol tautomerism, leading to discrepancies in NMR vs. crystallographic data. Use variable-temperature NMR to detect equilibria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.